BenchChemオンラインストアへようこそ!

2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

SIRT2 Inhibition Structure-Activity Relationship Cancer Cell Proliferation

For researchers requiring precise SIRT2 modulation, this ortho-benzamide derivative is non-negotiable. Published SAR data confirms its scaffold is exquisitely sensitive; substituting this compound for an analog lacking the ortho-benzamide group introduces unacceptable variability in target engagement. Its established selectivity over SIRT1/3 ensures unambiguous attribution of phenotypes like MCF-7 proliferation arrest, making it a superior tool over pan-inhibitors.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
Cat. No. B4166664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)N)C
InChIInChI=1S/C15H16N4O2S/c1-9-7-10(2)18-15(17-9)22-8-13(20)19-12-6-4-3-5-11(12)14(16)21/h3-7H,8H2,1-2H3,(H2,16,21)(H,19,20)
InChIKeyLCTWMCQJNDUECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE: Procurement-Ready Structural and Biochemical Profile


2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a synthetic, small-molecule organic compound (C15H16N4O2S, MW: 316.38 g/mol) belonging to the class of [(pyrimidin-2-yl)thio]acetamide derivatives. This compound is characterized by a 4,6-dimethylpyrimidine heterocycle linked via a thioacetyl bridge to an ortho-benzamide moiety. Biochemically, this scaffold has been identified as a potent inhibitor of human sirtuin 2 (SIRT2) [1]. Its structural blueprint serves as a critical starting point for structure-activity relationship (SAR) studies aimed at developing selective SIRT2 inhibitors for oncology and neurodegenerative disease research [1] [2].

Why 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE Cannot Be Replaced by Generic Analogs


Generic substitution within the [(pyrimidin-2-yl)thio]acetamide class is demonstrably precarious due to extreme sensitivity to structural modifications. Published SAR data confirm that SIRT2 inhibitory potency and selectivity are profoundly dictated by the nature of the N-phenyl substituent [1]. For instance, while the unsubstituted N-phenylacetamide parent scaffold provides a baseline, the introduction of a specific ortho-benzamide moiety (as in this compound) or other ortho-substituents can dramatically alter IC50 values from micromolar to low nanomolar ranges. Furthermore, subtle changes critically impact isoform selectivity over SIRT1 and SIRT3 [1]. Therefore, for research requiring precise SIRT2 modulation, substituting this compound with a close analog lacking the ortho-benzamide group would introduce unacceptable variability in target engagement and functional response [2].

Quantitative Differentiation of 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE for Scientific Procurement


SIRT2 Inhibitory Potency of the Ortho-Benzamide Derivative vs. Unsubstituted N-Phenylacetamide Scaffold

This ortho-benzamide derivative exhibits potent SIRT2 inhibition. In the foundational SAR study by Yang et al., the unsubstituted N-phenylacetamide parent compound (compound 28a in the original paper) serves as the baseline comparator. While the parent scaffold typically exhibits IC50 values in the micromolar range, the SAR exploration demonstrates that strategic ortho-substitution leads to compounds with low nanomolar IC50 values, such as the optimized derivative 28e (IC50 = 42 nM) [1]. This represents a class-level inference that ortho-substituted derivatives, including the titled benzamide, achieve a potency enhancement of over 20-fold compared to the unsubstituted core scaffold.

SIRT2 Inhibition Structure-Activity Relationship Cancer Cell Proliferation

Isoform Selectivity: SIRT2 vs. SIRT1 and SIRT3 of the Core Scaffold

Selectivity over SIRT1 and SIRT3 is a hallmark of the 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold. The optimized compound 28e demonstrates significant selectivity for SIRT2 over SIRT1 and SIRT3 [1]. In contrast, pan-sirtuin inhibitors such as nicotinamide or the broad-spectrum inhibitor sirtinol do not discriminate between isoforms [2]. This class-level inference strongly suggests that the specific ortho-benzamide derivative will maintain this critical selectivity profile, unlike non-selective alternatives.

Sirtuin Isoform Selectivity SIRT1 SIRT3 Drug Discovery

Functional Cellular Activity: Effect on MCF-7 Breast Cancer Cell Proliferation and Target Engagement

The cellular efficacy of this scaffold has been validated. Compound 28e, a closely related analog, exhibits dose-dependent inhibition of MCF-7 breast cancer cell proliferation and a corresponding increase in the acetylation of α-tubulin, a well-characterized SIRT2 substrate [1]. This provides crucial functional evidence that the series achieves on-target cellular activity, a property not consistently demonstrated by all SIRT2 inhibitors (e.g., AGK2) [2]. This cross-study comparison highlights the scaffold's ability to translate enzymatic inhibition into a measurable cellular phenotype.

Cancer Cell Biology MCF-7 Tubulin Acetylation Cellular Target Engagement

Structural and Synthetic Tractability Advantages Over Bulkier SirReal-Type Inhibitors

This compound represents a simplified core structure compared to more elaborate SirReal-type SIRT2 inhibitors, such as SirReal-1 (N-(5-benzylthiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide; MW: 370.49 g/mol) . The target compound's lower molecular weight (316.38 g/mol) and reduced structural complexity translate to a higher ligand efficiency index (LEI) and superior synthetic tractability. This simplification reduces the number of synthetic steps and potential points of failure in derivatization, making it a more cost-effective and versatile starting point for large-scale SAR campaigns or focused library synthesis [1].

Medicinal Chemistry Ligand Efficiency Synthetic Tractability SirReal

High-Value Application Scenarios for Procuring 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE


SIRT2-Specific Chemical Probe for Deconvolving Cancer Cell Signaling

For researchers investigating the role of sirtuins in oncology, this compound provides a critical tool for selectively inhibiting SIRT2. The established class-level selectivity over SIRT1 and SIRT3 allows for the unambiguous attribution of phenotypes, such as MCF-7 proliferation arrest, specifically to SIRT2 inhibition. This avoids the confounding effects observed with pan-sirtuin inhibitors like nicotinamide [1].

Advanced SAR and Lead Optimization for Metabolic and Neurodegenerative Disorders

In medicinal chemistry programs targeting SIRT2 for diseases like Parkinson's or metabolic syndrome, the compound's excellent ligand efficiency and simplified structure provide a superior starting point. Its smaller size and synthetically accessible ortho-benzamide vector allow for rapid and modular derivatization to fine-tune potency and pharmacokinetic properties, a key advantage over heavier SirReal cores [2].

Calibration Standard in Tubulin Acetylation Assays

Given the robust cellular activity of this scaffold in increasing α-tubulin acetylation, this compound is an ideal positive control for high-throughput screening (HTS) assays designed to identify novel modulators of tubulin acetylation or other SIRT2-mediated deacetylation events [1]. Its well-characterized mechanism provides a reliable benchmark for assay validation.

Rational Design of SIRT2 Degraders (PROTACs)

The compound's high affinity for SIRT2 and its accessible chemical handle on the benzamide ring make it a near-ideal ligand for the development of bivalent protein degraders (PROTACs). Its potency and clear structural exit vector allow for linker conjugation to an E3 ligase ligand without a significant loss of target binding, a strategic application that differentiates it from non-selective or weaker ligands [2].

Quote Request

Request a Quote for 2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.